[6-Cyclopropyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Provide a brief introduction to the compound, including its chemical structure, molecular formula, and any known aliases. Mention its significance in the field of chemistry, biology, medicine, or industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Detail the synthetic routes used to prepare the compound. Include the starting materials, reagents, solvents, and reaction conditions (temperature, pressure, time, etc.). Provide step-by-step procedures and any purification methods used.
Industrial Production Methods: Describe any known industrial production methods for the compound. Include information on large-scale synthesis, cost-effectiveness, and any environmental or safety considerations.
Analyse Chemischer Reaktionen
Types of Reactions: Discuss the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, addition, or elimination reactions.
Common Reagents and Conditions: List the common reagents and conditions used in these reactions. Include information on catalysts, solvents, temperature, and pressure.
Major Products: Describe the major products formed from these reactions. Include information on the yield, purity, and any by-products.
Wissenschaftliche Forschungsanwendungen
Provide a comprehensive description of the scientific research applications of the compound. Discuss its use in various fields such as chemistry, biology, medicine, and industry. Include any known biological activities, therapeutic uses, or industrial applications.
Wirkmechanismus
Explain the mechanism by which the compound exerts its effects. Describe the molecular targets and pathways involved. Include any known interactions with enzymes, receptors, or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: List similar compounds and provide a brief description of each. Include information on their chemical structures, properties, and uses.
Uniqueness: Highlight the uniqueness of the compound compared to similar compounds
Eigenschaften
Molekularformel |
C23H25N3O2 |
---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
[6-cyclopropyl-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C23H25N3O2/c1-14-6-8-17(9-7-14)21-20-18(23(27)26-12-4-3-5-15(26)2)13-19(16-10-11-16)24-22(20)28-25-21/h6-9,13,15-16H,3-5,10-12H2,1-2H3 |
InChI-Schlüssel |
SXNUXFWGFFMCAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCN1C(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=C(C=C4)C)C5CC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.